molecular formula C14H8O5S B181100 1-Anthraquinonesulfonic acid CAS No. 82-49-5

1-Anthraquinonesulfonic acid

Cat. No.: B181100
CAS No.: 82-49-5
M. Wt: 288.28 g/mol
InChI Key: JAJIPIAHCFBEPI-UHFFFAOYSA-N
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Description

1-Anthraquinonesulfonic acid is an organic compound with the molecular formula C14H8O5S. It is a sulfonic acid derivative of anthraquinone, a compound known for its versatility and wide range of applications, particularly in the dye industry. The compound is characterized by the presence of a sulfonic acid group attached to the anthraquinone structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Anthraquinonesulfonic acid can be synthesized through the sulfonation of anthraquinone. The process typically involves the use of oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is carried out at elevated temperatures, usually between 147°C and 152°C, in the presence of a catalyst such as mercuric oxide. The reaction mixture is then quenched with water, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the sulfonation of anthraquinone is often conducted in a sulfur dioxide solvent to minimize mercury pollution. The use of sulfur trioxide or oleum in a liquid sulfur dioxide solvent allows for efficient sulfonation while reducing the environmental impact. The product is then precipitated as an alkali metal salt, typically using potassium chloride .

Chemical Reactions Analysis

Types of Reactions

1-Anthraquinonesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Scientific Research Applications

1-Anthraquinonesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Anthraquinonesulfonic acid involves several pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthraquinonesulfonic acid
  • 1,5-Anthraquinonedisulfonic acid
  • 1,8-Anthraquinonedisulfonic acid

Uniqueness

1-Anthraquinonesulfonic acid is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Compared to other sulfonated anthraquinones, it exhibits unique reactivity in substitution reactions and specific applications in dye synthesis .

Properties

IUPAC Name

9,10-dioxoanthracene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJIPIAHCFBEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38641-06-4 (potassium salt)
Record name Anthraquinone sulfonate
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DSSTOX Substance ID

DTXSID8058877
Record name 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82-49-5, 30637-95-7
Record name 9,10-Dihydro-9,10-dioxo-1-anthracenesulfonic acid
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Record name Anthraquinone 1-sulfonate
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Record name Anthraquinone sulfonate
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Record name 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 9,10-dioxoanthracene-1-sulphonic acid
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Record name 1-ANTHRAQUINONESULFONIC ACID
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Synthesis routes and methods I

Procedure details

GB-A-1 370 413 discloses a two-step synthesis of 1-aminoanthraquinone, in which anthraquinone is sulfonated with oleum in the presence of mercury sulfate to give anthraquinone-1-sulfonic acid and this is reacted in a second step with ammonia to give 1-aminoanthraquinone.
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Synthesis routes and methods II

Procedure details

1-Hydroxyanthraquinone is a known compound which can be obtained by several conventional techniques, for example, it can be obtained from 1-anthraquinonesulfonic acid by simply heating with alkali carbonates in aqueous solution under pressure. Alkali metal salts of 1-anthraquinonesulfonic acid can also be converted to the hydroxy derivative by heating with aqueous solutions of alkali metal and alkaline earth metal hydroxides. Upon acidification of the resulting reaction medium with an acid such as sulfuric acid, the 1-hydroxyanthraquinone precipitates in quite pure form. Alternatively, 1-hydroxyanthraquinone can be obtained directly from 1-anthraquinonesulfonic acid by treatment with water or dilute sulfuric acid in an autoclave at 200° to 300° C. Employing the above processes as well as other known processes for the preparation of 1-hydroxyanthraquinone, the compound can be obtained in crystalline form as pale yellow to orange needles having a melting point of about 190° C. The compound is insoluble in water, but is soluble in alcohols and organic solvents such as ethanol, propylene glycol, acetone, N-methyl pyrrolidone and the like.
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Synthesis routes and methods III

Procedure details

New catalysts which promote selectively the α-sulfonation of anthraquinone in liquid sulfur dioxide as a solvent are taught addressed in, "Palladium-Catalyzed α-Monosulfonation of Anthraquinone by Sulfur Trioxide in Liquid Sulfur Dioxide" by Yasuziro Kawabata, et al., appearing in Journal of the Chemical Society of Japan, 1980, (3), p. 322-326, wherein the use of liquid sulfur dioxide and palladium containing compounds in the sulfonation reaction resulted in about 100% conversion of anthraquinone and 76% yield of 1-anthraquinonesulfonic acid with 99% α-selectivity. Further, Kawabata, et al. disclose a process of reprecipitation of the solubilized palladium on carbon by hydrogen treating, in which the pH value of the reaction mixture was adjusted to >7, and then 20 atm hydrogen was introduced to deposit the solubilized Pd on carbon. However, the conversion of anthraquinone was found to have decreased to 70% as the recovered Pd-carbon was recycled. Additionally, air or oxygen was introduced into the mixture after the Pd-carbon had been removed in order to precipitate a salt of the monoanthraquinonesulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-Anthraquinonesulfonic acid contribute to its application in material science, specifically in the development of adsorbents?

A: In the study by Li et al. [], this compound (AQSO3−) was used as the anion for a novel ionic liquid (IL). This IL was then incorporated onto magnetic graphene oxide nanoparticles to create a magnetic adsorbent. The structure of AQSO3−, featuring both an aromatic anthraquinone moiety and a sulfonate group, is crucial for its function.

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